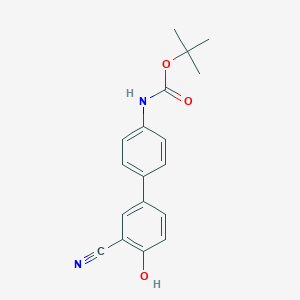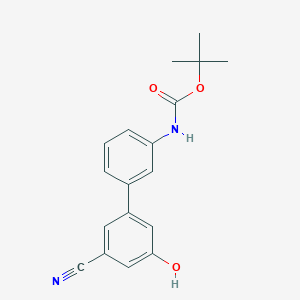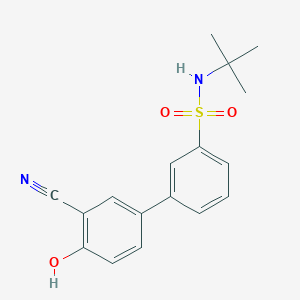
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (5-tBSCP) is an organic compound belonging to the family of sulfonamides. It is a white, odorless crystalline solid which is insoluble in water and soluble in organic solvents. 5-tBSCP has a wide range of applications in the fields of medicine and biochemistry, including synthesis, antioxidant activity, and anti-inflammatory activity.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used in a wide range of scientific research applications, including antioxidant activity, anti-inflammatory activity, and synthesis. In terms of antioxidant activity, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been shown to inhibit the formation of lipid peroxides and to scavenge free radicals, thus offering protection against oxidative damage. It has also been demonstrated to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines and inhibiting the activity of enzymes involved in inflammation. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has been used as a starting material for the synthesis of various compounds, such as pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of lipid peroxides. It is also believed to act as an anti-inflammatory by inhibiting the activity of enzymes involved in inflammation and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been demonstrated to possess antioxidant and anti-inflammatory activities, as well as to be used as a starting material for the synthesis of various compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in laboratory experiments offers several advantages. Firstly, it is a relatively inexpensive compound which is readily available. Secondly, it is easy to synthesize and purify, making it suitable for use in a variety of experiments. Lastly, it is a relatively stable compound, making it suitable for long-term storage. The main limitation of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%. Firstly, further research could be conducted to elucidate its mechanism of action and to elucidate the biochemical and physiological effects of the compound. Secondly, further research could be conducted to explore the potential applications of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% in the medical and biotechnology fields. Thirdly, further research could be conducted to optimize the synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% and to develop new synthetic methods. Fourthly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as an antioxidant and anti-inflammatory agent. Lastly, further research could be conducted to explore the potential use of 5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% as a starting material for the synthesis of various compounds.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is synthesized through a three-step reaction sequence. The first step involves the reaction of 4-t-butylsulfamoylphenol with cyanogen bromide to form the intermediate, 5-(4-t-butylsulfamoylphenyl)-2-cyanobromide. This intermediate is then treated with sodium hydroxide to form 5-(4-t-butylsulfamoylphenyl)-2-cyanophenol. The final step involves purification of the compound by recrystallization from methanol.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-cyano-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-18)16(20)10-13/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSSYMUNGJBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)


![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)


![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)